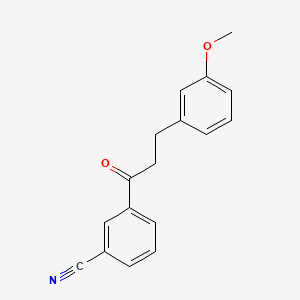
3'-Cyano-3-(3-methoxyphenyl)propiophenone
Vue d'ensemble
Description
The compound of interest, 3'-Cyano-3-(3-methoxyphenyl)propiophenone, is a chemical entity that appears to be related to various research studies focusing on the synthesis and properties of cyano-substituted phenyl compounds. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of Knoevenagel condensation reactions, as seen in the preparation of alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates . This method typically involves the condensation of an aldehyde with a methylene-active compound in the presence of a basic catalyst. In the context of 3'-Cyano-3-(3-methoxyphenyl)propiophenone, a similar approach could be employed, possibly starting with a 3-methoxybenzaldehyde and a suitable cyanoacetate, followed by further functionalization to introduce the propiophenone moiety.
Molecular Structure Analysis
The molecular structure of cyano-substituted compounds is characterized by the presence of a nitrile group (cyano group, -CN) attached to a carbon framework. In the case of 3'-Cyano-3-(3-methoxyphenyl)propiophenone, the methoxy group and the propiophenone moiety would influence the electronic distribution and steric hindrance within the molecule. The presence of these groups could affect the reactivity and stability of the compound, as well as its potential to participate in further chemical transformations .
Chemical Reactions Analysis
The cyano group is known to be a versatile functional group that can undergo various chemical reactions. For instance, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one involved an isomerization and alkylation sequence . Similarly, 3'-Cyano-3-(3-methoxyphenyl)propiophenone could potentially undergo reactions such as nucleophilic addition, hydrolysis to form corresponding acids or amides, and reduction to amines. The methoxyphenyl moiety could also participate in electrophilic aromatic substitution reactions, given the electron-donating nature of the methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-substituted phenyl compounds are influenced by their molecular structure. The presence of the cyano group contributes to the polarity of the molecule, which can affect its solubility in various solvents. The methoxy group can also influence the boiling point and melting point of the compound. The copolymerization study of alkoxy ring-substituted ethylenes with styrene suggests that the introduction of alkoxy groups on the phenyl ring can alter the thermal stability and decomposition patterns of the resulting polymers . Therefore, 3'-Cyano-3-(3-methoxyphenyl)propiophenone is likely to exhibit unique thermal properties and stability profiles based on its functional groups.
Applications De Recherche Scientifique
1. Mechanofluorochromic Properties
The study by Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide. These derivatives exhibit distinct optical properties due to their unique face-to-face stacking mode, making them relevant in the study of mechanofluorochromic properties (Song et al., 2015).
2. Electrogenerated Low Band Gap Polymers
Research by Hergué et al. (2009) included the study of polymers based on 3-cyano-4-methoxythiophene, a compound structurally related to 3'-Cyano-3-(3-methoxyphenyl)propiophenone. This research is significant for understanding the impact of molecular structure on the electrochemical properties of polymers, which is essential in material science and engineering (Hergué et al., 2009).
3. Electrosynthesis in Organic Chemistry
The study by Korotaeva et al. (2011) on the electrosynthesis of 3-(methoxyphenyl)propenoic acids, closely related to 3'-Cyano-3-(3-methoxyphenyl)propiophenone, highlights the use of electrosynthesis for double bond hydrogenation in organic compounds. This research is crucial for advancing synthetic methods in organic chemistry (Korotaeva et al., 2011).
4. Semisynthesis of Natural Methoxylated Propiophenones
Joshi et al. (2005) conducted research on the semisynthesis of natural methoxylated propiophenones, a group that includes 3'-CyCyano-3-(3-methoxyphenyl)propiophenone. This study is vital for understanding the efficient synthesis of complex organic compounds, which has implications in pharmaceuticals and natural product chemistry (Joshi et al., 2005).
5. Synthesis in Steroidal Chemistry
Research by Kasturi and Damodaran (1966) on the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, structurally similar to 3'-Cyano-3-(3-methoxyphenyl)propiophenone, underscores the role of cyano and methoxy groups in steroidal chemistry, contributing to the development of synthetic methods in this field (Kasturi & Damodaran, 1966).
6. Lignin Model Studies
The study by Helm et al. (1997) on lignin model glycosides provides insights into the synthesis and application of compounds similar to 3'-Cyano-3-(3-methoxyphenyl)propiophenone in lignin chemistry. This research is crucial for understanding the chemical nature of lignin and its derivatives (Helm et al., 1997).
7. Polymer Synthesis and Characterization
The study by Abu-Rayyan et al. (2022) focuses on the synthesis and characterization of new acrylamide derivatives, which are structurally related to 3'-Cyano-3-(3-methoxyphenyl)propiophenone, for use as corrosion inhibitors. This research is significant in materials science, particularly in the development of new polymers and their applications in corrosion inhibition (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
3-[3-(3-methoxyphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-16-7-3-4-13(11-16)8-9-17(19)15-6-2-5-14(10-15)12-18/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZVNGLPVIKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644215 | |
| Record name | 3-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-52-2 | |
| Record name | 3-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















